2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one
CAS No.:
Cat. No.: VC15910387
Molecular Formula: C15H14F3NO
Molecular Weight: 281.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14F3NO |
|---|---|
| Molecular Weight | 281.27 g/mol |
| IUPAC Name | 2,2-dimethyl-1-[2-(trifluoromethyl)quinolin-3-yl]propan-1-one |
| Standard InChI | InChI=1S/C15H14F3NO/c1-14(2,3)13(20)10-8-9-6-4-5-7-11(9)19-12(10)15(16,17)18/h4-8H,1-3H3 |
| Standard InChI Key | NVNVZOCIMXGXIX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2,2-dimethyl-1-[2-(trifluoromethyl)quinolin-3-yl]propan-1-one, reflects its three primary components:
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A quinoline heterocycle (C₉H₆N) providing aromaticity and planar rigidity.
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A trifluoromethyl (-CF₃) group at the quinoline’s 2-position, introducing electronegativity and metabolic stability.
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A 2,2-dimethylpropan-1-one substituent at the quinoline’s 3-position, contributing steric bulk and ketone functionality .
The canonical SMILES string CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F and InChIKey NVNVZOCIMXGXIX-UHFFFAOYSA-N encode this topology, validated by 2D/3D conformational models in PubChem .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₄F₃NO | |
| Molecular weight | 281.27 g/mol | |
| XLogP3 | 4.2 | |
| Hydrogen bond donors | 0 | |
| Hydrogen bond acceptors | 5 | |
| Rotatable bonds | 2 |
Spectroscopic Characterization
Though experimental spectral data (NMR, IR) for this specific compound remain unpublished, computational models predict:
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¹H NMR: Signals for aromatic protons (δ 7.5–9.5 ppm), coupled with the deshielding effects of the electron-withdrawing -CF₃ group .
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¹⁹F NMR: A characteristic triplet near δ -60 ppm for the -CF₃ moiety .
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MS: A molecular ion peak at m/z 281.27 (M⁺) with fragmentation patterns arising from cleavage at the ketone and quinoline junctions .
Synthesis and Reaction Pathways
Direct Synthesis Challenges
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Propyniminium triflate intermediates: As demonstrated by Schmidt et al., 1-CF₃-prop-2-yne-1-iminium salts react with diaminoarenes to form bis-CF₃ quinolines under mild conditions .
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Aza-Michael addition/cyclocondensation: A two-step sequence involving nucleophilic attack followed by thermal cyclization, yielding functionalized quinolines .
Applying these methods to 3-acylquinolines could hypothetically produce the target compound, though steric hindrance from the 2,2-dimethylpropanone group may necessitate optimized conditions.
Retrosynthetic Analysis
A plausible retrosynthetic disconnection identifies two fragments:
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Quinoline core: Derived from Skraup or Doebner-von Miller syntheses using aniline derivatives.
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Propanone side chain: Introduced via Friedel-Crafts acylation or nucleophilic substitution at the quinoline’s 3-position.
Key challenges include regioselective trifluoromethylation and avoiding over-fluorination byproducts.
Physicochemical and Computational Properties
Lipophilicity and Solubility
The XLogP3 value of 4.2 indicates high lipophilicity, attributable to the -CF₃ group and aromatic system. This suggests:
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Poor aqueous solubility (<1 mg/mL predicted).
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Enhanced membrane permeability, a desirable trait for CNS-targeting drugs.
Thermodynamic Stability
Density functional theory (DFT) calculations predict:
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A planar quinoline ring system with minimal torsional strain.
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Stabilizing C-F···H-C interactions between the -CF₃ group and adjacent protons, reducing conformational flexibility .
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| 2-Trifluoromethyl-4-aminoquinoline | 12 nM (HeLa cells) | Topo I |
| 3-Acyl-7-CF₃-quinoline | 0.8 μM (MCF-7) | PI3Kδ |
Research Gaps and Future Directions
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Synthetic optimization: Developing regioselective routes to install the propanone group without side reactions.
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ADMET profiling: Computational prediction of metabolism (e.g., CYP450 interactions) and toxicity.
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Target identification: High-throughput screening against cancer cell lines or microbial panels.
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